molecular formula C15H12N6OS B13892150 5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine

5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13892150
M. Wt: 324.4 g/mol
InChI Key: KGFURSRTCYARCY-UHFFFAOYSA-N
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Description

5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxypyrazine group, an indole ring, and a thiadiazole moiety

Preparation Methods

The synthesis of 5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxypyrazine Group: The methoxypyrazine group can be introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with a methoxy group donor.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a thiocarbonyl compound under appropriate conditions.

    Coupling Reactions: The final step involves coupling the indole, methoxypyrazine, and thiadiazole moieties through a series of condensation and cyclization reactions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures, which can be catalyzed by acids or bases.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis and material science.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors involved in disease pathways.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H12N6OS

Molecular Weight

324.4 g/mol

IUPAC Name

5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C15H12N6OS/c1-22-13-7-17-6-12(19-13)10-5-18-11-3-2-8(4-9(10)11)14-20-21-15(16)23-14/h2-7,18H,1H3,(H2,16,21)

InChI Key

KGFURSRTCYARCY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1)C2=CNC3=C2C=C(C=C3)C4=NN=C(S4)N

Origin of Product

United States

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